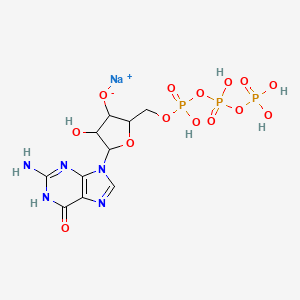
5'-三磷酸鸟苷钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate, also known as Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate, is a useful research compound. Its molecular formula is C₁₀H₁₆N₅O₁₄P₃ xNa and its molecular weight is 523.18. The purity is usually 95%.
BenchChem offers high-quality Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
辣根过氧化物酶 (HRP) 修饰的铂化试剂的制备
5'-三磷酸鸟苷钠盐水合物已被用于制备辣根过氧化物酶 (HRP) 修饰的铂化试剂 {svg_1}。这种应用在生物化学领域具有重要意义,其中 HRP 修饰的铂化试剂被用于各种酶促反应。
全细胞,电压钳记录
这种化合物已被用于全细胞,电压钳记录 {svg_2}。电压钳记录是电生理学中常用的技术,用于测量神经元和其他细胞膜上的离子电流。
体外抑制转谷氨酰胺酶 (tTG)
5'-三磷酸鸟苷钠盐水合物已被用于体外抑制转谷氨酰胺酶 (tTG) {svg_3}。转谷氨酰胺酶是一种在蛋白质翻译后修饰中起关键作用的酶。
嵌段共聚物研究
该化合物,在某些情况下被称为 BCP31319,用于合成嵌段共聚物 {svg_4}。 嵌段共聚物具有广泛的应用,包括热塑性弹性体,药物递送,软光刻和多孔材料应用 {svg_5}.
响应型光子晶体
包括 BCP31319 在内的嵌段共聚物已被用于创建响应型光子晶体 {svg_6}。 这些晶体在外部刺激下具有可调谐的光子带隙和结构色,使其在仿生学,传感,显示等方面得到广泛应用 {svg_7}.
质粒 DNA 研究
虽然搜索结果中没有直接提到,但 5'-三磷酸鸟苷是 RNA 和 DNA 的关键组成部分,因此,由于其克隆,转移和操纵基因的能力,它在科学研究中起着至关重要的作用 {svg_8}.
作用机制
Target of Action
Guanosine 5’-(tetrahydrogen triphosphate), sodium salt, also known as GTP, primarily targets G-proteins . G-proteins are pivotal in transmitting signals from extracellular stimuli to intracellular responses . GTP also interacts with several other targets such as RNA-directed RNA polymerase , Uridine-cytidine kinase-like 1 , GTPase HRas , and Rho-related GTP-binding protein RhoE .
Mode of Action
GTP interacts with its targets to induce various cellular changes. It acts as a substrate for G-proteins, which are involved in transmitting signals from extracellular stimuli to intracellular responses . The hydrolysis of GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .
Biochemical Pathways
GTP is involved in various biochemical processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication . It is also used as a source of energy for protein synthesis and gluconeogenesis . GTP is essential to signal transduction, particularly with G-proteins, in second-messenger mechanisms where it is converted to guanosine diphosphate (GDP) through the action of GTPases .
Pharmacokinetics
It is known that gtp is soluble in water , suggesting that it could be readily absorbed and distributed in the body.
Result of Action
The action of GTP results in various molecular and cellular effects. It activates the signal transducing G proteins, which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades . The hydrolysis of GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .
生物活性
Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate, commonly referred to as a derivative of guanosine, is a complex nucleotide analog with significant biological activity. This compound is of particular interest due to its potential applications in biochemistry and pharmacology, particularly in the context of nucleic acid metabolism and therapeutic interventions.
Structural Formula
The compound has a complex structure characterized by multiple functional groups, including amino, hydroxy, and phosphate moieties. The molecular formula is C30H39N15Na3O33P6, indicating a substantial molecular weight and the presence of multiple phosphorus atoms, which are critical for its biological function.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 1392.52 g/mol |
| CAS Number | 43139-22-6 |
| EINECS | 261-842-4 |
| Storage Conditions | -20°C |
The biological activity of this compound is primarily attributed to its role as a nucleotide analog. It can interfere with normal nucleotide metabolism by mimicking natural substrates in enzymatic reactions. This interference can lead to the inhibition of key enzymes involved in nucleic acid synthesis and modification.
Inhibition Studies
Recent studies have demonstrated that sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate exhibits inhibitory effects on various enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit nicotinamide N-methyltransferase (NNMT), which plays a role in cancer cell proliferation. Inhibition assays revealed an IC50 value of approximately 19.8 µM for related compounds, suggesting moderate potency against NNMT .
Case Studies
- Cell Proliferation Assays : In human oral cancer cell lines (HSC-2), treatment with the compound resulted in a significant reduction in cell proliferation rates compared to controls. Specifically, at concentrations of 10 µM and above, a notable decrease in proliferation was observed after 48 hours of treatment .
- Nucleotide Synthesis Interference : The compound's structural similarity to guanosine suggests it may be incorporated into RNA or DNA during synthesis, potentially leading to mutations or impaired cellular function. This property has been explored in various cell lines where altered nucleotide pools were monitored following treatment with the compound .
Summary of Biological Effects
| Study Type | Observations | IC50 Value |
|---|---|---|
| NNMT Inhibition | Significant reduction in enzyme activity | 19.8 µM |
| Cell Proliferation | Decreased proliferation in HSC-2 cells | Not specified |
| Nucleotide Incorporation | Altered nucleotide pools detected | Not applicable |
属性
IUPAC Name |
sodium;5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFTQZWDXFRHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N=C(NC2=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5NaO14P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














